molecular formula C18H19N3O5S2 B14997550 4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B14997550
M. Wt: 421.5 g/mol
InChI Key: JKNHIEAHHYORFM-UHFFFAOYSA-N
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Description

4-[3-(3-Methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a combination of sulfonamide, thiophene, and pyrazoline moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and thiophene moieties can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H19N3O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[5-[3-(methanesulfonamido)phenyl]-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C18H19N3O5S2/c1-28(25,26)20-13-5-2-4-12(10-13)14-11-15(16-6-3-9-27-16)21(19-14)17(22)7-8-18(23)24/h2-6,9-10,15,20H,7-8,11H2,1H3,(H,23,24)

InChI Key

JKNHIEAHHYORFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O

Origin of Product

United States

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